2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17873587
InChI: InChI=1S/C8H13NO2/c1-9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

CAS No.:

Cat. No.: VC17873587

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 2-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c1-9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)
Standard InChI Key NMDXIAMTGNYMEM-UHFFFAOYSA-N
Canonical SMILES CN1CC2(C1)CC(C2)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s defining feature is its spiro[3.3]heptane core, a bicyclic system where two three-membered rings share a single carbon atom. The nitrogen atom is integrated into one ring, forming a 2-azaspiro framework, while a methyl group and a carboxylic acid substituent occupy positions 2 and 6, respectively . The spirocyclic arrangement imposes significant stereoelectronic constraints, influencing reactivity and conformational stability.

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number2297638-29-8
Molecular FormulaC8H13NO2\text{C}_8\text{H}_{13}\text{NO}_2
Molecular Weight155.19 g/mol
IUPAC Name2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Stereochemical Considerations

The spiro junction creates a rigid scaffold, limiting rotational freedom and potentially enabling enantioselective synthesis. While specific stereochemical data for this compound remains limited, analogous spiroazetidines have demonstrated configurational stability in medicinal chemistry applications .

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis of 2-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid likely involves cyclization strategies to construct the spiro framework. A plausible route, inferred from related compounds, could include:

  • Formation of the Azetidine Ring: Intramolecular nucleophilic substitution or [2+2] cycloaddition to generate the nitrogen-containing ring .

  • Spirocyclization: Use of a bifunctional precursor to fuse the second three-membered ring via acid- or base-catalyzed conditions .

  • Functionalization: Introduction of the methyl and carboxylic acid groups through alkylation and oxidation steps .

Patent-Based Methodologies

A Chinese patent (CN105646318A) describes the synthesis of 2-tert-butyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, a structurally related compound. Although the target molecule differs in substituents, the patent highlights the use of Boc (tert-butoxycarbonyl) protection for the nitrogen atom, followed by deprotection to yield the free amine . Adapting this approach could involve selective methylation at position 2 before or after spirocyclization.

Table 2: Key Synthetic Challenges

ChallengeResolution Strategy
Ring Strain in Spiro SystemUse of high-dilution conditions to favor cyclization over polymerization
Functional Group CompatibilitySequential protection/deprotection (e.g., Boc for amine, ester for carboxylic acid)

Physicochemical Properties

Predicted Properties

Computational models estimate a boiling point of 277.1±40.0C277.1 \pm 40.0^\circ \text{C}, a density of 1.23±0.1g/cm31.23 \pm 0.1 \, \text{g/cm}^3, and a pKa of 4.05±0.204.05 \pm 0.20 for the carboxylic acid group . These values suggest moderate polarity and solubility in organic solvents like dichloromethane or ethyl acetate.

Stability Profile

No experimental stability data is available, but the spirocyclic structure may confer resistance to thermal degradation compared to linear analogs. The carboxylic acid group necessitates storage under anhydrous conditions to prevent hydrolysis .

Applications and Industrial Relevance

Pharmaceutical Intermediate

While direct pharmaceutical applications are undocumented, the compound’s structural similarity to proline derivatives positions it as a potential scaffold for peptidomimetics or protease inhibitors. For instance, 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives are utilized in the synthesis of ledipasvir, an antiviral agent .

Non-Medical Uses

Supplier documentation explicitly restricts the compound to industrial and research applications, such as ligand design in catalysis or monomers for specialty polymers . Its rigid geometry could enhance material properties like thermal stability or mechanical strength.

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